molecular formula C6H12N2O2 B7721133 2-[(3R)-3-azaniumylpyrrolidin-1-yl]acetate

2-[(3R)-3-azaniumylpyrrolidin-1-yl]acetate

Cat. No.: B7721133
M. Wt: 144.17 g/mol
InChI Key: CVERFTFADAXMTR-RXMQYKEDSA-N
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Description

2-[(3R)-3-azaniumylpyrrolidin-1-yl]acetate is a compound characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycleThe pyrrolidine ring is known for its versatility and ability to interact with biological targets, making it a valuable scaffold in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3R)-3-azaniumylpyrrolidin-1-yl]acetate typically involves the construction of the pyrrolidine ring followed by functionalization to introduce the azaniumyl and acetate groups. One common method involves the cyclization of suitable precursors under acidic or basic conditions to form the pyrrolidine ring. Subsequent reactions, such as alkylation or acylation, are used to introduce the desired functional groups .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to scale up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

2-[(3R)-3-azaniumylpyrrolidin-1-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

2-[(3R)-3-azaniumylpyrrolidin-1-yl]acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(3R)-3-azaniumylpyrrolidin-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with these targets, modulating their activity. This modulation can lead to various biological effects, such as inhibition or activation of enzymatic activity, which underlies its therapeutic potential .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-one: Another pyrrolidine derivative with a ketone functional group.

    Pyrrolidine-2,5-dione: A compound with two ketone groups on the pyrrolidine ring.

    Prolinol: A hydroxylated derivative of pyrrolidine.

Uniqueness

2-[(3R)-3-azaniumylpyrrolidin-1-yl]acetate is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the azaniumyl group enhances its ability to interact with biological targets, making it a valuable compound in drug discovery and other scientific research applications .

Properties

IUPAC Name

2-[(3R)-3-azaniumylpyrrolidin-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O2/c7-5-1-2-8(3-5)4-6(9)10/h5H,1-4,7H2,(H,9,10)/t5-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVERFTFADAXMTR-RXMQYKEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1[NH3+])CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1[NH3+])CC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187931-07-2
Record name (3R)-3-Amino-1-pyrrolidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187931-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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